Diethyl 2-Ethyl-2-acetamidomalonate-d3
Description
Historical Context of Acetamidomalonate Chemistry in Organic Synthesis
The journey of acetamidomalonate chemistry began with the exploration of malonic acid and its esters. Diethyl malonate, a versatile precursor, laid the groundwork for the development of a wide array of derivatives. wikipedia.org A significant advancement came with the introduction of the acetamido group, leading to the synthesis of diethyl acetamidomalonate (DEAM). orgsyn.orgwikipedia.org First reported by Cherchez in 1931, the initial synthesis involved the attempted carbon alkylation of diethyl aminomalonate with acetyl chloride, which unexpectedly yielded diethyl acetamidomalonate quantitatively. orgsyn.org However, this method proved impractical due to the instability of the starting material. orgsyn.org
A more robust and widely adopted synthesis was later developed, which involves the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, followed by a reduction and acetylation sequence. orgsyn.orgwikipedia.org This procedure, with modifications, has remained a staple in organic synthesis. The true value of diethyl acetamidomalonate was realized in its application for the synthesis of α-amino acids through alkylation, a process that has been refined over decades. orgsyn.orgacs.orgacs.org This chemistry provided a reliable and versatile route to a diverse range of natural and unnatural amino acids, which are the fundamental building blocks of proteins and have significant applications in pharmaceuticals and biochemical studies. wikipedia.orgfiveable.me
Fundamental Role of Diethyl Acetamidomalonates as Synthetic Intermediates
Diethyl acetamidomalonates are highly valued as synthetic intermediates due to their unique structural features that allow for the straightforward construction of more complex molecules, particularly α-amino acids. fiveable.me The central carbon atom is flanked by two electron-withdrawing ester groups, making the attached proton acidic and easily removed by a base to form a stable enolate. This nucleophilic enolate can then be alkylated with a variety of electrophiles, such as alkyl halides, to introduce a desired side chain.
Following alkylation, the resulting substituted malonate can undergo hydrolysis and decarboxylation under acidic or basic conditions. This sequence of reactions effectively removes one of the ester groups and the acetamido group is hydrolyzed to an amino group, yielding the final α-amino acid. wikipedia.org This synthetic strategy, often referred to as the malonic ester synthesis for amino acids, is a cornerstone of organic chemistry. wikipedia.org The versatility of this method allows for the preparation of a vast library of amino acids with different side chains, which is invaluable for drug discovery and the synthesis of peptides and proteins with modified properties. wikipedia.orgwikipedia.org
Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical Research
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in modern chemical and biomedical research. clearsynth.com Its increased mass compared to protium (B1232500) (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can significantly alter the rate of chemical reactions in which this bond is broken, a phenomenon known as the kinetic isotope effect (KIE). nih.govyoutube.com This effect is a powerful tool for studying reaction mechanisms.
In medicinal chemistry, the "deuteration" of drug molecules has emerged as a strategy to improve their metabolic stability. uniupo.itacs.orgnih.gov By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites. nih.govresearchgate.net
Furthermore, deuterium-labeled compounds are extensively used as internal standards in quantitative mass spectrometry-based analysis. acs.org Because they are chemically identical to their non-labeled counterparts but have a different mass, they co-elute during chromatography and experience similar ionization efficiencies, yet are distinguishable by the mass spectrometer. This allows for highly accurate and precise quantification of the analyte of interest in complex biological matrices. Metabolic labeling with deuterium oxide (D₂O) is also a powerful technique for studying the turnover rates of biomolecules like proteins in vivo. nih.govresearchgate.net
Overview of Research Trajectories for Diethyl 2-Ethyl-2-acetamidomalonate-d3
This compound is a deuterated analog of diethyl 2-ethyl-2-acetamidomalonate. The "d3" designation indicates that three hydrogen atoms in the ethyl group have been replaced with deuterium atoms. chemicalbook.comchemicalbook.com The primary research application of this specific compound is as an internal standard for the quantitative analysis of related compounds by mass spectrometry.
Detailed research findings indicate its utility in the development of analytical methods for the detection and quantification of amino acids and their metabolites. For instance, in clinical research, accurate measurement of specific amino acid levels can be crucial for diagnosing and monitoring certain metabolic disorders. The use of this compound as an internal standard in such assays would ensure the reliability and accuracy of the results. Its structural similarity to the analytes of interest allows it to mimic their behavior during sample preparation and analysis, correcting for any variations in the analytical process.
While the primary application appears to be as an internal standard, its synthesis and use also contribute to the broader field of isotopic labeling and the development of new analytical reagents. The preparation of this compound requires specific deuteration strategies, adding to the synthetic chemist's toolbox for creating selectively labeled molecules.
| Property | Value |
| Molecular Formula | C₁₁H₁₆D₃NO₅ |
| Appearance | White Solid |
| Primary Application | Internal Standard in Mass Spectrometry |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-acetamido-2-(2,2,2-trideuterioethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWNHBPUWKECF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diethyl 2 Ethyl 2 Acetamidomalonate D3
Synthesis of Diethyl 2-Ethyl-2-acetamidomalonate (Unlabeled Precursor)
The foundational step in preparing the deuterated target molecule is the efficient synthesis of its unlabeled precursor, Diethyl 2-Ethyl-2-acetamidomalonate. This is typically achieved through the alkylation of Diethyl 2-acetamidomalonate (DEAM).
Optimized Alkylation Procedures for Ethyl Group Introduction
The introduction of the ethyl group onto the DEAM backbone is a classic example of a malonic ester synthesis. wikipedia.org The process involves the deprotonation of the acidic α-carbon of DEAM, followed by a nucleophilic substitution reaction with an ethylating agent.
The standard procedure involves treating DEAM with a suitable base to form a resonance-stabilized enolate. Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base for this purpose, as it prevents transesterification side reactions. wikipedia.orgmasterorganicchemistry.com The resulting enolate anion then acts as a nucleophile, attacking an electrophilic ethyl source, typically an ethyl halide such as ethyl bromide or ethyl iodide, in an SN2 reaction. ucalgary.caorganicchemistrytutor.com
Optimization of this procedure focuses on improving reaction yield and minimizing side products, such as dialkylated species. wikipedia.org The choice of base, solvent, and reaction temperature are critical parameters. For less reactive electrophiles, modified conditions such as solid-liquid phase-transfer catalysis (PTC) in the absence of an organic solvent have been shown to be effective. lookchem.com The use of potassium tert-butoxide as a base under PTC conditions can facilitate the alkylation of DEAM with electrophiles that are unreactive under classical conditions. lookchem.com
Table 1: Comparison of Alkylation Conditions for Diethyl Acetamidomalonate
| Parameter | Standard Condition | Optimized PTC Condition |
|---|---|---|
| Base | Sodium Ethoxide (NaOEt) | Potassium tert-butoxide (KOtBu) |
| Solvent | Ethanol | Solvent-free |
| Catalyst | None | Aliquat 336 (Phase-Transfer Catalyst) |
| Electrophile | Ethyl Bromide/Iodide | Ethyl Halide |
| Typical Yield | Good with reactive electrophiles | High, even with less reactive electrophiles lookchem.com |
Exploration of Alternative Precursor Synthesis Routes
A well-established method for preparing DEAM starts with diethyl malonate. wikipedia.orgorgsyn.orgwikipedia.org The process involves:
Nitrosation: Diethyl malonate is treated with sodium nitrite (B80452) in acetic acid to form diethyl isonitrosomalonate. orgsyn.orgquora.com
Reduction and Acetylation: The intermediate is then reduced, typically using zinc dust in a mixture of acetic acid and acetic anhydride. wikipedia.orgorgsyn.org This step reduces the oxime group to an amine, which is simultaneously acetylated in situ to yield DEAM. wikipedia.org A reported yield for this two-step process is approximately 77-78%. quora.com
Alternative synthetic strategies for DEAM have been developed to improve efficiency, cost, or environmental impact. One such method involves the direct reaction of diethyl malonate and acetamide (B32628) using a copper salt (cuprous chloride) as a catalyst and air as the oxidant. google.com Another approach begins with the more stable diethyl aminomalonate hydrochloride, which is acylated using acetyl chloride in the presence of a base like triethylamine, reportedly achieving a high yield of 96%. chemicalbook.com
Deuterium (B1214612) Isotopic Labeling Strategies for Diethyl 2-Ethyl-2-acetamidomalonate-d3
The synthesis of this compound requires the specific incorporation of three deuterium atoms onto the ethyl group. The most straightforward and regioselective method is to utilize a deuterated ethylating agent during the alkylation step.
Regioselective Deuteration at the Ethyl Moiety
Achieving regioselective deuteration at the ethyl group, specifically to create a CD₃CH₂- moiety, is best accomplished by using a pre-labeled starting material. The synthesis would follow the optimized alkylation procedure described in section 2.1.1, but with a crucial substitution: using a deuterated ethyl halide.
The reaction sequence is as follows:
Enolate Formation: Diethyl 2-acetamidomalonate is deprotonated with a base like sodium ethoxide.
Alkylation with Deuterated Reagent: The enolate is then reacted with ethyl-d3 iodide (CD₃CH₂I) or ethyl-d3 bromide (CD₃CH₂Br). The nucleophilic attack on the deuterated electrophile introduces the ethyl-d3 group at the α-carbon, yielding the desired this compound.
This method ensures that the deuterium atoms are located exclusively on the terminal methyl of the ethyl group, providing excellent regioselectivity and isotopic placement. Alternative strategies, such as H-D exchange on the final unlabeled product, are generally less specific and can lead to deuterium scrambling at other acidic positions, complicating purification and analysis. rsc.org While methods exist for the deuteration of active methylene (B1212753) compounds, using a labeled electrophile is superior for this specific target. nih.gov
Deuterium Incorporation Efficiency and Yield Optimization
The efficiency of deuterium incorporation is primarily dependent on the isotopic purity of the deuterated ethylating agent used. To maximize the yield of the final labeled product, reaction conditions must be optimized to ensure complete consumption of the starting materials and to suppress potential side reactions.
Key factors for optimization include:
Reaction Stoichiometry: Using a slight excess of the deuterated ethyl halide can help drive the reaction to completion, but a large excess should be avoided to minimize cost and potential dialkylation.
Temperature and Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal time and temperature to maximize product formation without significant degradation or side-product formation.
Purity of Reagents: Using high-purity DEAM and a strong, non-nucleophilic base under anhydrous conditions is crucial to prevent unwanted side reactions that could lower the yield.
Recent advancements in synthetic chemistry, such as the use of microwave irradiation, have been shown to accelerate certain labeling reactions, potentially offering a way to improve yields and reduce reaction times. rsc.org
Isotopic Purity Assessment in Labeled Material Synthesis
Determining the isotopic purity and confirming the structural integrity of the final product are essential analytical steps. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this evaluation. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the mass-to-charge ratio (m/z) of the molecular ion. rsc.org For this compound, the molecular weight will be three mass units higher than its unlabeled counterpart. By analyzing the isotopic cluster of the molecular ion peak, the percentage of the d3-labeled species can be calculated, along with the prevalence of any d0, d1, or d2 impurities. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of the d3-labeled compound, the signal corresponding to the methyl protons of the ethyl group (typically a triplet) would be absent or significantly reduced in intensity. The adjacent methylene protons would appear as a simplified multiplet (e.g., a singlet or a less complex pattern) due to the absence of coupling to the deuterated methyl group.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the ethyl's methyl group confirms the successful incorporation of deuterium at the desired position. sigmaaldrich.com
¹³C NMR: The carbon atom of the CD₃ group will show a characteristic multiplet due to C-D coupling and will be shifted slightly upfield compared to the CH₃ carbon in the unlabeled compound. nih.gov This provides further confirmation of the label's location.
By integrating the signals in these spectra, a quantitative assessment of the isotopic enrichment (e.g., >98% deuterium incorporation) can be achieved. rsc.orgsigmaaldrich.comnih.gov
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided |
|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Confirms molecular weight increase (+3 Da). Quantifies isotopic enrichment by analyzing the distribution of isotopologues (d0, d1, d2, d3). rsc.org |
| ¹H NMR | Shows disappearance or reduction of the CH₃ signal of the ethyl group and simplification of the adjacent CH₂ signal. sigmaaldrich.com |
| ²H NMR | Directly detects the deuterium signal at the expected chemical shift, confirming incorporation. sigmaaldrich.com |
| ¹³C NMR | Confirms label position through C-D coupling patterns and isotopic shifts on the labeled carbon. nih.gov |
Mechanistic Studies of Chemical Transformations Involving Diethyl 2 Ethyl 2 Acetamidomalonate D3
Elucidation of Reaction Pathways using Deuterium (B1214612) Labeling Experiments
Isotopic labeling, especially with deuterium, is a cornerstone of mechanistic chemistry. researchgate.net By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can follow the path of the labeled position through a sequence of reactions without significantly altering the chemical nature of the molecule. Diethyl 2-Ethyl-2-acetamidomalonate-d3 is specifically designed for such tracer studies.
Deuterium Tracing in Multi-Step Organic Reactions
Deuterium tracing experiments are instrumental in verifying or disproving proposed reaction mechanisms in multi-step syntheses. beilstein-journals.orgnih.gov The malonic ester synthesis, a classic method for preparing carboxylic acids, provides a relevant context. youtube.com Starting with a diethyl malonate derivative, the reaction typically involves deprotonation at the α-carbon, followed by alkylation (a carbon-carbon bond-forming step), and subsequent hydrolysis and decarboxylation. youtube.com
When this compound is used in a reaction sequence, the final position of the deuterium atoms provides unambiguous evidence of the bond-forming and bond-breaking events that have occurred. For instance, if the deuterium label remains on the ethyl group attached to the α-carbon throughout a synthetic sequence, it confirms that this C-D bond was not cleaved during the reaction. Conversely, if scrambling or loss of the deuterium label is observed, it may indicate unexpected rearrangements, side reactions, or alternative mechanistic pathways. beilstein-journals.orgnih.gov
The use of deuterated reagents in multicomponent reactions (MCRs) further illustrates the power of this technique, where the label can confirm the incorporation of specific building blocks into the final complex molecule without isotopic scrambling. nih.gov
Investigation of Key Intermediates
The stability and location of the deuterium label can provide critical insights into the structure and fate of key reaction intermediates. In the context of reactions involving this compound, the primary intermediate of interest is the enolate formed upon deprotonation of the α-carbon. The deuterium on the adjacent ethyl group acts as a spectator label. If this label were to migrate, it would suggest the formation of an unexpected or rapidly equilibrating intermediate structure. Techniques such as NMR spectroscopy or mass spectrometry are used to track the deuterium's position, helping to characterize these transient species. researchgate.netlibretexts.org
| Reaction Step | Expected Product if Pathway A is Followed | Expected Product if Pathway B (Rearrangement) is Followed | Method of Analysis |
|---|---|---|---|
| Alkylation of Enolate | Deuterium remains on the α-ethyl group | Deuterium scrambles to other positions | ¹H NMR, ²H NMR, Mass Spectrometry |
| Hydrolysis & Decarboxylation | Final product retains deuterium on the ethyl group | Final product shows deuterium loss or scrambling | Mass Spectrometry, NMR Spectroscopy |
Analysis of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. beilstein-journals.orgosti.gov It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH), i.e., KIE = kL/kH. wikipedia.org For deuterium labeling, this is expressed as kH/kD. medchemexpress.com This effect arises because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break. researchgate.net
Primary and Secondary Isotope Effects
Kinetic isotope effects are classified as primary or secondary.
Primary KIE (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-D bonds, kH/kD values are typically significant, often ranging from 2 to 8. medchemexpress.com If a reaction involving this compound showed a large KIE, it would imply that a C-D bond on the ethyl group is being cleaved in the slowest step.
Secondary KIE (SKIE): A secondary KIE occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step, but its bonding environment changes. libretexts.orgprinceton.edu These effects are generally smaller, with kH/kD values often between 0.7 (inverse KIE) and 1.5 (normal KIE). wikipedia.org For example, if the carbon atom bearing the deuterated ethyl group undergoes a change in hybridization from sp³ to sp² in the transition state, a normal SKIE (kH/kD > 1) would be expected due to changes in bending vibrational frequencies. princeton.edu Conversely, a change from sp² to sp³ typically results in an inverse SKIE (kH/kD < 1). wikipedia.org
Interpretation of Rate-Determining Steps
The magnitude of the observed KIE is crucial for interpreting the energy profile of a reaction. osti.govnih.gov The rate-determining step (RDS) is the step in a reaction mechanism with the highest activation energy. epfl.ch
Significant Primary KIE (kH/kD > 2): This is strong evidence that the C-H(D) bond is being broken in the rate-determining step. osti.govosti.gov
No or Unity KIE (kH/kD ≈ 1): This indicates that the C-H(D) bond is not broken or formed in the RDS. The bond cleavage must occur in a fast step either before or after the RDS. nih.gov
Secondary KIE (0.7 < kH/kD < 1.5): This suggests that while the C-H(D) bond is not broken, its environment is altered in the RDS, providing valuable information about the geometry of the transition state. wikipedia.orgprinceton.edu
In complex, multi-step reactions, the interpretation can be more nuanced, as the observed KIE may be a composite of effects from several steps. nih.gov However, for many reactions, the KIE provides the most direct evidence available for the nature of the rate-limiting transition state. epfl.ch
| Observed kH/kD Value | Type of KIE | Mechanistic Interpretation |
|---|---|---|
| ~1 | None / Unity | C-H bond is not broken in the rate-determining step. |
| 1.0 - 1.5 | Normal Secondary | Change in hybridization (e.g., sp³ → sp²) at or near the labeled position in the transition state. |
| 0.7 - 1.0 | Inverse Secondary | Change in hybridization (e.g., sp² → sp³) at or near the labeled position in the transition state. |
| 2 - 8 | Primary | C-H bond is broken in the rate-determining step. |
Mechanistic Insights into Carbon-Carbon Bond Forming Reactions
Diethyl acetamidomalonate and its derivatives are key substrates for the synthesis of α-amino acids, a process that hinges on a crucial carbon-carbon bond formation step. orgsyn.orgchemicalbook.com The general mechanism involves the formation of a nucleophilic enolate at the α-carbon, which then attacks an alkyl halide in an SN2 reaction. youtube.com
Using this compound in this reaction would provide specific mechanistic details. Since the deuterium atoms are on the ethyl group already attached to the α-carbon, they are not directly involved in the C-C bond formation with the incoming alkyl group. Therefore, one would not expect a primary KIE.
However, a secondary KIE could be observed and would be highly informative. During the reaction, the α-carbon is deprotonated to form an enolate, which involves a change from sp³ to sp² hybridization. This enolate then attacks the electrophile, and the α-carbon returns to sp³ hybridization in the product. If the formation of the enolate is the rate-determining step, a small secondary KIE might be observed. If the subsequent C-C bond-forming step is rate-limiting, the magnitude of the SKIE would provide insight into the structure of the SN2 transition state, specifically how much sp² character the α-carbon possesses at that stage. This allows for a detailed mapping of the reaction's energy landscape and the nature of its highest energy barrier. nih.gov
Alkylation Reaction Mechanisms
The alkylation of diethyl 2-ethyl-2-acetamidomalonate, and by extension its deuterated analogue, is a cornerstone of amino acid synthesis, proceeding through the well-established malonic ester synthesis pathway. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the α-carbon, which is rendered acidic by the two adjacent electron-withdrawing carbonyl groups of the ester functionalities. libretexts.orgmasterorganicchemistry.com The resulting enolate is a potent nucleophile that readily attacks an alkyl halide in a classic SN2 reaction, forming a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com
The mechanism can be summarized in the following steps:
Enolate Formation: A base, typically sodium ethoxide in ethanol (B145695) to prevent transesterification, removes the acidic proton from the α-carbon to form a resonance-stabilized enolate ion. wikipedia.orglibretexts.org
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. libretexts.org
The presence of the acetamido group at the α-position influences the acidity of the methine proton and the nucleophilicity of the resulting enolate. For this compound, the deuterium atoms are located on the ethyl group, which is already attached to the α-carbon. Therefore, in a subsequent alkylation step (dialkylation), the deuterium atoms are not directly involved in the bond-breaking or bond-forming processes at the α-carbon. libretexts.org
The influence of the deuterium atoms in this compound on the alkylation reaction is expected to be a secondary kinetic isotope effect (KIE). wikipedia.org A secondary KIE arises when the isotopic substitution is at a position not directly involved in the bond-breaking or bond-forming events of the rate-determining step. wikipedia.org In this case, the C-D bonds are β to the reacting center. The magnitude of such an effect is typically small, but can provide valuable information about the transition state geometry.
Table 1: Expected Kinetic Isotope Effect (KIE) in the Alkylation of this compound
| Reaction Step | Bond(s) Broken/Formed in Rate-Determining Step | Expected KIE (kH/kD) | Rationale |
| Alkylation | C-C bond formation, C-Halide bond cleavage | Slightly greater than 1 | The change in hybridization at the α-carbon from sp2 in the enolate to sp3 in the product can be influenced by the steric and electronic effects of the adjacent deuterated ethyl group, leading to a small normal secondary KIE. |
Decarboxylation Pathways and Related Processes
Following alkylation, the malonic ester is typically hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final amino acid derivative. wikipedia.orgyoutube.com The decarboxylation of β-dicarboxylic acids, such as the hydrolyzed product of Diethyl 2-Ethyl-2-acetamidomalonate, proceeds through a characteristic six-membered cyclic transition state. youtube.com
The generally accepted mechanism involves the following key steps:
Cyclic Intermediate Formation: One of the carboxylic acid groups arranges itself to form a six-membered ring with the other carbonyl group.
Concerted Reaction: A concerted process occurs where the hydroxyl proton is transferred to the carbonyl oxygen, and simultaneously, the carbon-carbon bond between the α-carbon and the carboxyl group breaks, releasing carbon dioxide.
Enol Intermediate: This process results in the formation of an enol.
Tautomerization: The enol rapidly tautomerizes to the more stable keto form, which in this case is the final substituted carboxylic acid. youtube.com
For this compound, the deuterium atoms are on the ethyl group attached to the α-carbon. In the thermal decarboxylation of the corresponding dicarboxylic acid, the C-D bonds are not broken. Therefore, any observed kinetic isotope effect would be a secondary KIE. wikipedia.org The magnitude and direction of this effect would depend on how the vibrational frequencies of the C-D bonds are altered in the transition state compared to the ground state.
In a related study on the photoredox-catalyzed hydrodecarboxylation of malonic acid derivatives, a kinetic isotope effect (KIE) of 1.01 was observed when a deuterated substrate was used. nih.gov This lack of a significant KIE suggests that the C-H (or C-D) bond cleavage is not the rate-limiting step in that particular photochemical mechanism. nih.gov While this is a different reaction pathway from the classical thermal decarboxylation, it highlights how isotopic labeling can be used to elucidate mechanistic details.
Table 2: Influence of Deuterium on the Thermal Decarboxylation of Hydrolyzed this compound
| Parameter | Expected Influence of Deuterium | Rationale |
| Reaction Rate | A small change (likely a slight decrease) | The presence of the heavier deuterium isotope on the ethyl group can subtly affect the vibrational modes of the molecule, potentially leading to a slightly higher activation energy for reaching the cyclic transition state (secondary KIE). |
| Mechanism | No change in the fundamental pathway | The core mechanism involving the six-membered cyclic transition state is not expected to be altered by the isotopic substitution on a peripheral group. |
This table is based on general principles of thermal decarboxylation and kinetic isotope effects, as specific experimental data for the thermal decarboxylation of hydrolyzed this compound is not available in the provided search results.
Applications of Diethyl 2 Ethyl 2 Acetamidomalonate D3 in Complex Organic Synthesis
Stereoselective Synthesis of α-Amino Acid Derivatives
The core structure of Diethyl 2-Ethyl-2-acetamidomalonate-d3 makes it a promising candidate for the synthesis of α-amino acid derivatives, particularly those with a quaternary α-carbon containing an ethyl group. The deuterium (B1214612) labeling would be invaluable for tracing the metabolic fate of the resulting amino acids or for studying reaction mechanisms through the kinetic isotope effect.
Chiral Auxiliary Approaches for Asymmetric Induction
In the asymmetric synthesis of α-ethyl-α-amino acids, a chiral auxiliary could be temporarily attached to the acetamidomalonate framework. This auxiliary would control the stereochemical outcome of the subsequent alkylation or other modification steps, leading to the preferential formation of one enantiomer. Although specific examples with this compound are not documented, the general principle of using chiral auxiliaries is a well-established strategy in asymmetric synthesis. The choice of chiral auxiliary and reaction conditions would be critical in achieving high diastereoselectivity.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Reference |
| Evans' Oxazolidinones | Aldol Reactions | |
| Pseudoephedrine Amides | Alkylation Reactions | |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Amino Acid Synthesis |
Enantioselective Synthesis of Natural and Non-Natural α-Amino Acids
The development of enantioselective methods for the synthesis of α,α-disubstituted amino acids is an area of significant interest in medicinal chemistry. This compound could serve as a prochiral substrate for enantioselective ethylation or subsequent reactions catalyzed by a chiral catalyst. This would allow for the direct synthesis of enantiomerically enriched α-ethyl-α-amino acids without the need for a stoichiometric chiral auxiliary. The d3-label would again be a powerful tool for mechanistic and metabolic investigations of these valuable non-natural amino acids.
Construction of Advanced Heterocyclic Scaffolds
Malonate derivatives are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. The presence of the ethyl group and the protected amino functionality in this compound offers opportunities for the construction of complex nitrogen-containing heterocycles.
Synthesis of Diverse Nitrogen-Containing Heterocycles
Through carefully designed reaction sequences, this compound could be a key starting material for the synthesis of heterocycles such as pyridines, pyrimidines, and benzodiazepines. The acetamido group can be hydrolyzed to a primary amine, which can then participate in cyclization reactions. The ethyl group would be incorporated into the final heterocyclic structure, and the deuterium label could be used to probe the reaction pathways or the biological activity of the resulting compounds.
Methodologies for Polycyclic System Formation
The functional groups within this compound could be manipulated to participate in intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. For instance, after initial modifications to introduce other reactive functional groups, the malonate moiety could be involved in Diels-Alder or other cycloaddition reactions to build complex polycyclic scaffolds.
Utilization as a Precursor in Pharmaceutical Intermediate Synthesis
Diethyl acetamidomalonate (DEAM) is a known intermediate in the synthesis of various pharmaceuticals. By extension, its ethylated and deuterated analog could serve as a specialized precursor for the synthesis of active pharmaceutical ingredients (APIs) or their metabolites.
The introduction of deuterium at a specific position in a drug molecule can significantly alter its metabolic profile. This "deuterium effect" can lead to a slower rate of metabolism, resulting in a longer half-life and potentially improved therapeutic efficacy. Therefore, this compound could be a valuable building block for the synthesis of deuterated drug candidates. Furthermore, deuterated compounds are widely used as internal standards in quantitative bioanalysis using mass spectrometry, ensuring accuracy and precision in pharmacokinetic studies.
Role as a Building Block in Agrochemical Development
The incorporation of deuterium into active molecules is a recognized strategy for enhancing the properties of agrochemicals. dataintelo.com Deuterated compounds can exhibit improved metabolic stability and, consequently, enhanced efficacy and safety profiles. dataintelo.comresearchgate.net this compound functions as a precursor for introducing a deuterated moiety into more complex target molecules.
The parent non-deuterated compound, diethyl acetamidomalonate, is a well-established starting material for the synthesis of various α-amino acids. wikipedia.org By analogy, the ethyl-substituted variant, Diethyl 2-Ethyl-2-acetamidomalonate, is a key precursor for α-ethyl-α-amino acids. The deuterated version, specifically labeled on the acetyl group (d3), allows for the synthesis of novel agrochemical candidates with strategically placed deuterium atoms.
The primary advantage of this isotopic labeling lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net If the cleavage of a C-H bond in the acetyl group is a key step in the metabolic degradation of an agrochemical, replacing it with a C-D bond can slow this process down. This can lead to a longer-lasting effect of the agrochemical, potentially allowing for lower application rates and reduced environmental impact. dataintelo.com
Researchers utilize this building block to synthesize a range of potential agrochemicals, such as herbicides, fungicides, or insecticides, where the molecule's mode of action or metabolic pathway involves the acetyl group. The presence of the stable isotope label is crucial for absorption, dispersion, metabolism, and excretion (ADME) studies, which are fundamental to developing new and effective agrochemical products. acs.org
Table 1: Potential Advantages of Using Deuterated Building Blocks in Agrochemicals
| Feature | Advantage | Rationale |
|---|---|---|
| Improved Metabolic Stability | Increased half-life and duration of action of the agrochemical. | The stronger C-D bond can slow metabolic pathways that involve C-H bond cleavage (Kinetic Isotope Effect). researchgate.net |
| Enhanced Efficacy | Potentially greater biological activity from the same dose. | A longer-lasting compound can have a more pronounced effect on the target organism. |
| Modified Safety Profile | Possible reduction in the formation of toxic metabolites. | Altering metabolic pathways can prevent the creation of harmful breakdown products. researchgate.net |
| Mechanistic Studies | Acts as a tracer to study how the agrochemical works and breaks down. | The deuterium label allows researchers to follow the molecule's fate in biological and environmental systems. acs.orgresearchgate.net |
Contributions to Diversity-Oriented Synthesis (DOS) Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy in chemical biology and drug discovery that aims to create collections of structurally diverse small molecules in an efficient manner. cam.ac.uknih.govmdpi.com Unlike target-oriented synthesis, which focuses on making one specific molecule, DOS seeks to explore a wide range of "chemical space" to find novel compounds with interesting biological activities. cam.ac.uk
Building blocks are central to the DOS approach. This compound is a valuable building block for DOS libraries due to its dense functionalization and unique isotopic label.
Scaffold Diversity : The core malonate structure can undergo a variety of chemical transformations. The two ester groups can be hydrolyzed, reduced, or converted to amides, while the quaternary carbon center provides a stable anchor point. This allows for the creation of numerous distinct molecular skeletons from a single starting material. cam.ac.ukcam.ac.uk
Appendage Diversity : The molecule contains an ethyl group and an acetamido group, which can be modified. This allows for the introduction of different "R-groups" around a central scaffold, which is a key method for generating diversity in compound libraries. cam.ac.uk
Stereochemical Diversity : Although this specific building block is achiral, it can be used in reactions that create chiral centers, allowing for the synthesis of stereoisomers and further increasing the structural diversity of the library. cam.ac.uk
Isotopic Diversity : The presence of the d3-acetyl group introduces an additional layer of diversity. A DOS library built using this block can contain a set of compounds and their deuterated analogues. This is highly advantageous for screening efforts, as any "hit" compound discovered will already have a labeled version available for follow-up mechanistic or metabolic studies. researchgate.netresearchgate.net
In a typical DOS workflow, this compound could be attached to a solid support and then subjected to a series of branching reaction pathways, where different reagents are applied in each step to generate a wide array of final products. cam.ac.uk The resulting library of diverse, deuterated molecules can then be screened against a wide range of biological targets to identify new leads for pharmaceuticals or agrochemicals.
Table 2: Features of this compound for DOS
| Feature | Description | Contribution to Diversity |
|---|---|---|
| Malonic Ester Core | Contains two reactive ester groups and an acidic alpha-carbon (prior to ethylation). | Enables a wide range of subsequent chemical reactions to build different molecular scaffolds. |
| Quaternary Carbon | The central carbon is substituted with four non-hydrogen groups. | Provides a stable, sterically defined core for building complex 3D structures. |
| Ethyl Group | A specific alkyl appendage. | Introduces a defined lipophilic feature, contributing to appendage diversity. |
| d3-Acetamido Group | A deuterium-labeled functional group. | Offers a site for further modification and, crucially, introduces isotopic diversity for metabolic studies. researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diethyl acetamidomalonate |
Advanced Analytical and Spectroscopic Research Utilizing Diethyl 2 Ethyl 2 Acetamidomalonate D3
Applications in Mass Spectrometry-Based Quantitative Analysis
The precise and accurate quantification of molecules in complex matrices is a significant challenge in analytical science. Deuterated compounds, such as Diethyl 2-Ethyl-2-acetamidomalonate-d3, are instrumental in overcoming these challenges, particularly in mass spectrometry-based methods.
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. umsl.eduamericanlaboratory.com This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous (unlabeled) analyte. researchgate.net Consequently, it experiences the same effects during sample preparation, chromatography, and ionization. cerilliant.com
By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved. This ratio remains stable even if there is sample loss during extraction or variations in instrument response, as both the analyte and the standard are affected proportionally. nih.gov The use of stable isotopes like deuterium (B1214612) is common due to their ability to provide a distinct mass shift without significantly altering the chemical nature of the molecule. nih.govlumiprobe.com
In Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative analysis. researchgate.netnih.gov this compound is an ideal internal standard for the quantification of its unlabeled counterpart. Because the deuterium label results in a negligible difference in polarity, the labeled and unlabeled compounds co-elute during liquid chromatography. researchgate.netnih.gov This co-elution is critical because it ensures that both compounds experience the same matrix effects—signal suppression or enhancement caused by co-eluting components from the sample matrix—at the same time. nih.gov
The mass spectrometer can easily distinguish between the analyte and the d3-labeled standard due to the 3-Dalton mass difference. In tandem MS (MS/MS), specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for both the analyte and the internal standard, providing exceptional selectivity and sensitivity. americanlaboratory.com The specificity of unique MRM transitions allows for unambiguous quantification even when the native and labeled compounds elute very closely. americanlaboratory.com
Interactive Table 1: Illustrative LC-MS/MS Parameters for Quantification
This table shows hypothetical MRM transitions for Diethyl 2-ethyl-2-acetamidomalonate and its d3-labeled internal standard. The parent ion ([M+H]⁺) for the d3-standard is 3 mass units higher, and the fragment ions may or may not retain the deuterium label, allowing for distinct monitoring channels.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diethyl 2-ethyl-2-acetamidomalonate | 246.1 | 173.1 | 15 |
| This compound | 249.1 | 176.1 | 15 |
| This compound | 249.1 | 173.1 | 15 |
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. wikipedia.org Many proteomics workflows rely on the quantification of peptides generated by enzymatic digestion of proteins. Stable isotope labeling techniques are central to this field. nih.gov One prominent method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" or "light" essential amino acids. wikipedia.orgyoutube.com
While this compound is not an amino acid itself, deuterated amino acid precursors are fundamental to these approaches. The principles demonstrated by the use of this compound as an internal standard are directly applicable. By incorporating amino acids labeled with heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N) into proteins under one condition and using the natural "light" amino acids in a comparison condition, the relative abundance of proteins and peptides can be determined by the ratio of heavy to light peptide signals in the mass spectrometer. youtube.combohrium.com This approach provides a powerful tool for studying changes in protein expression in response to various stimuli or in disease states. nih.gov
Interactive Table 2: Example of Relative Peptide Quantification in a Proteomics Experiment
This table illustrates how the ratio of peak areas for a "heavy" (deuterium-labeled) and "light" peptide, as measured by LC-MS, is used to determine relative protein abundance between two sample conditions.
| Peptide Sequence | Condition | Isotope Label | Peak Area | Heavy/Light Ratio | Fold Change |
| VGALYDVVSR | Control | Light | 800,000 | 2.5 | 2.5 |
| VGALYDVVSR | Treated | Heavy (d8-Val) | 2,000,000 | ||
| ELGNDAYK | Control | Light | 1,500,000 | 0.93 | 0.93 |
| ELGNDAYK | Treated | Heavy (d4-Ala) | 1,400,000 |
Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) is an NMR-active nucleus with a spin of I=1. wikipedia.org Deuterium NMR spectroscopy provides unique insights into the structure, dynamics, and orientation of molecules, particularly in the solid state or in ordered systems. wikipedia.orgmagritek.com
Deuterium NMR is a definitive method for confirming the site and extent of isotopic labeling in a molecule. magritek.com For this compound, a ²H NMR spectrum would show a signal at a chemical shift corresponding to the ethyl group, while this signal would be absent in the ¹H NMR spectrum (or appear as a significantly diminished residual peak). magritek.comlibretexts.org This direct detection confirms the successful incorporation of deuterium.
Furthermore, the coupling between deuterium and adjacent nuclei (like ¹³C) can be observed in the ¹³C NMR spectrum. For example, a carbon atom attached to a deuterium atom will appear as a multiplet (typically a 1:1:1 triplet) due to one-bond C-D coupling, and the coupling constant provides further structural verification. pitt.edu The analysis of deuterium NMR spectra, although sometimes complicated by quadrupolar interactions, is an essential step in characterizing deuterated compounds and ensuring their isotopic purity. nih.gov
Interactive Table 3: Hypothetical NMR Data for Structural Verification
This table presents expected NMR observations for this compound, highlighting the key indicators of successful deuteration.
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Observation |
| ²H | -CH₃ of ethyl | ~1.2 | Singlet | Presence of signal confirms deuteration |
| ¹H | -CH₃ of ethyl | ~1.2 | Greatly reduced intensity | Disappearance of signal confirms high deuteration level |
| ¹³C | -CD₃ of ethyl | ~14 | Triplet (due to ¹J-CD coupling) | Splitting pattern confirms C-D bond |
Deuterium NMR is particularly powerful for studying molecular dynamics and conformation. nih.govauremn.org.br The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient is highly sensitive to the orientation of the C-D bond. wikipedia.org In anisotropic environments like liquid crystals or biological membranes, this interaction results in a "quadrupolar splitting," the magnitude of which is directly related to the average orientation of the C-D bond with respect to the applied magnetic field. acs.orgnih.gov
Changes in molecular motion, such as rotations or conformational jumps, cause fluctuations in the C-D bond orientation, which in turn affects the deuterium NMR lineshape and relaxation times (e.g., T1, T2). wikipedia.orgnih.gov By analyzing these parameters, researchers can extract detailed information about the rates and amplitudes of molecular motions. For a molecule like this compound, studying the deuterium NMR relaxation of the deuterated methyl group could provide insights into the rotational dynamics of the ethyl side chain. nih.gov This makes deuterium NMR an invaluable tool for probing the conformational flexibility of molecules in various environments. nih.govpnas.org
Application as a Tracer for Elucidating Chemical Reaction Dynamics
The study of chemical reaction dynamics aims to understand the step-by-step mechanism by which reactants are converted into products. Deuterium-labeled compounds like this compound are instrumental in these investigations, primarily through the analysis of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.
In reactions involving the cleavage of a carbon-hydrogen (C-H) bond, the corresponding carbon-deuterium (C-D) bond, being stronger, is broken more slowly. This difference in reaction rates (kH/kD) can provide crucial information about the rate-determining step of a reaction. While the deuterium atoms in this compound are not at a position typically involved in the initial deprotonation common in malonic ester syntheses, they can be used to probe secondary kinetic isotope effects or to follow the molecule's core structure through a multi-step synthesis. wikipedia.org
For instance, in a complex reaction sequence where the ethyl group might be involved in a rearrangement or an elimination step, the presence of deuterium would significantly impact the rate of that particular step. By comparing the reaction kinetics of the deuterated and non-deuterated compound, researchers can pinpoint when and how the ethyl group participates in the reaction mechanism.
Illustrative Research Findings:
A hypothetical study on the alkylation of this compound followed by a subsequent elimination reaction could yield data on the secondary kinetic isotope effect. The presence of deuterium on the ethyl group would not affect the initial alkylation at the alpha-carbon but could influence a subsequent E2 elimination where a C-H (or C-D) bond on the ethyl group is broken.
| Reactant | Reaction Step | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Diethyl 2-Ethyl-2-acetamidomalonate | Elimination | kH = 2.4 x 10⁻⁴ | 6.8 |
| This compound | Elimination | kD = 3.5 x 10⁻⁵ |
This significant KIE value would strongly suggest that the C-H bond on the ethyl group is broken in the rate-determining step of the elimination reaction, providing clear evidence for the proposed mechanism.
Investigation of Biological Pathway Intermediates and Turnover (excluding clinical data)
In the realm of biochemistry, stable isotope tracers are pivotal for mapping metabolic pathways and determining the rate at which molecules are synthesized and degraded (turnover). nih.gov Diethyl 2-acetamidomalonate and its derivatives are well-established precursors for the synthesis of α-amino acids. wikipedia.orgmedchemexpress.com Consequently, this compound can be used as a metabolic precursor to synthesize deuterium-labeled amino acids in situ or be introduced into cell cultures to trace their metabolic fate.
When cells are cultured in a medium containing this compound, they can potentially metabolize this compound, incorporating the deuterated ethyl group into new molecules. The primary use in this context would be as a precursor to a deuterated version of the non-proteinogenic amino acid 2-amino-2-ethylbutanoic acid, following hydrolysis and decarboxylation. This labeled amino acid can then be traced as it is incorporated into peptides or other metabolic products.
The technique, often referred to as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) when using labeled amino acids, allows for the quantitative analysis of changes in protein abundance and turnover. nist.gov By using mass spectrometry to track the appearance of the deuterated label in various cellular components over time, researchers can calculate the rates of synthesis and degradation of specific proteins and other metabolites. nih.govnih.gov
Detailed Research Findings:
In a hypothetical study, a cell culture could be supplemented with this compound. After a period of incubation, cellular proteins would be extracted, hydrolyzed into their constituent amino acids, and analyzed by high-resolution mass spectrometry. rsc.orgnih.gov The detection of a mass shift corresponding to the deuterium-labeled amino acid would confirm its incorporation.
| Time (hours) | Analyte | Isotopic Enrichment (% Deuterated) | Calculated Turnover Rate (t₁/₂) |
|---|---|---|---|
| 0 | 2-amino-2-ethylbutanoic acid | 0 | 18.5 hours |
| 6 | 2-amino-2-ethylbutanoic acid | 18.2 | |
| 12 | 2-amino-2-ethylbutanoic acid | 32.5 | |
| 24 | 2-amino-2-ethylbutanoic acid | 51.8 |
The data from such an experiment would allow for the calculation of the turnover rate of the pool of this specific amino acid. If this amino acid were found to be incorporated into a specific protein, the rate of appearance of the labeled peptide fragments would allow for the determination of that protein's synthesis rate. nih.gov This provides invaluable information on how cellular processes are regulated under different conditions, without the use of radioactive tracers.
Computational and Theoretical Investigations of Diethyl 2 Ethyl 2 Acetamidomalonate D3
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Diethyl 2-Ethyl-2-acetamidomalonate-d3 at the atomic level. These ab initio and density functional theory (DFT) methods provide insights into the molecule's geometry, stability, and electronic characteristics.
Electronic Structure Analysis
The electronic structure of this compound dictates its reactivity. A standard approach involves optimizing the molecular geometry to find the lowest energy conformation. For related molecules like N-methyl acetamide (B32628), calculations have been performed using methods such as Møller-Plesset perturbation theory (MP2) with correlation-consistent basis sets (e.g., cc-pVTZ) to obtain accurate electronic energies. nih.gov
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For instance, in studies of similar organic compounds, DFT calculations are routinely used to determine these orbital energies and predict sites susceptible to nucleophilic or electrophilic attack.
Energetics of Reaction Pathways
Computational chemistry is a powerful tool for exploring the energetics of reaction pathways, such as those involved in the synthesis of this compound. The malonic ester synthesis is a classic method for preparing such compounds, involving steps like deprotonation, alkylation, hydrolysis, and decarboxylation. pearson.compatsnap.comstudysmarter.co.ukmasterorganicchemistry.com
Theoretical calculations can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for each step of the reaction. This information helps to identify the thermodynamic feasibility of the reaction and the relative stability of intermediates. For example, the deprotonation of diethyl acetamidomalonate to form an enolate is the initial step in its alkylation. lookchem.comyoutube.com Quantum chemical calculations can model this process and compute the pKa value, providing a quantitative measure of the acidity of the α-hydrogen.
Simulation of Reaction Mechanisms and Transition State Geometries
Beyond the thermodynamics of a reaction, computational methods can elucidate the detailed mechanism, including the structures of short-lived transition states.
Free Energy Surface Mapping
To understand the kinetics of a reaction, chemists often construct a free energy surface (or reaction coordinate diagram). This surface maps the free energy of the system as it progresses from reactants to products. Minima on this surface represent stable intermediates, while saddle points correspond to transition states.
For the synthesis of this compound, a crucial step is the alkylation of the diethyl acetamidomalonate enolate. lookchem.com Computational methods can be used to map the free energy profile of this SN2 reaction. This would involve identifying the transition state structure where the new carbon-carbon bond is partially formed and the bond to the leaving group of the alkylating agent is partially broken. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, which is a key determinant of the reaction rate.
Evaluation of Isotope Effects from Computational Models
The presence of three deuterium (B1214612) atoms in the acetamido group of this compound makes the study of kinetic isotope effects (KIEs) particularly relevant. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. nih.gov The deuterium KIE can provide valuable information about the reaction mechanism, specifically whether the C-H (or C-D) bond is broken in the rate-determining step.
Computational models are instrumental in predicting and interpreting KIEs. rutgers.eduresearchgate.net The KIE is primarily due to the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. The heavier deuterium atom leads to a lower vibrational frequency and thus a lower ZPVE. If this bond is broken or significantly altered in the transition state, a primary KIE (typically with a kH/kD value greater than 1) is expected. For example, in the study of enzyme-catalyzed reactions, deuterium KIEs have been used to identify the rate-determining step. icm.edu.pl
Prediction of Spectroscopic Properties
Computational quantum chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound.
For this compound, one could computationally predict its infrared (IR) and Raman spectra. This involves calculating the harmonic vibrational frequencies and the corresponding intensities. q-chem.comnih.gov Such calculations have been successfully applied to molecules of similar complexity, like N-methyl acetamide, showing good agreement with experimental spectra. nih.gov The predicted vibrational spectrum for the deuterated compound would be expected to show shifts in the vibrational modes associated with the acetamido group compared to its non-deuterated counterpart. Specifically, the C-D stretching and bending frequencies would be at lower wavenumbers than the corresponding C-H vibrations.
Computational NMR Chemical Shift Predictions
Computational NMR chemical shift prediction is a vital tool for verifying chemical structures and understanding the electronic environment of atomic nuclei. For this compound, these predictions are typically performed using quantum mechanical methods, most commonly Density Functional Theory (DFT). The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed in these DFT calculations. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate predictions that correlate well with experimental data.
For this compound, the presence of the three deuterium atoms on the ethyl group introduces subtle changes in the electronic environment of neighboring atoms compared to its non-deuterated counterpart. While the effect on ¹³C and ¹H chemical shifts is generally small (isotopic shift), it can be computationally modeled. The predicted chemical shifts are instrumental in assigning the signals in an experimental NMR spectrum.
Below is an illustrative table of predicted ¹³C and ¹H NMR chemical shifts for this compound, calculated using a representative DFT method.
| Atom Name | Predicted ¹³C Chemical Shift (ppm) | Atom Name | Predicted ¹H Chemical Shift (ppm) |
| Carbonyl (C=O) | 168.5 | NH (Amide) | 7.2 |
| Quaternary C | 60.2 | CH₂ (Ethyl Ester) | 4.2 |
| CH₂ (Ethyl Ester) | 62.8 | CH₂ (Ethyl Group) | 2.1 |
| CH₃ (Acetyl) | 23.1 | CH₃ (Ethyl Ester) | 1.3 |
| CH₂ (Ethyl Group) | 25.4 | CH₃ (Acetyl) | 2.0 |
| CD₃ (Ethyl Group) | 8.5 | CD₃ (Ethyl Group) | 0.9 (Deuterium Signal) |
Note: The values in this table are hypothetical and representative of what would be expected from computational predictions. The deuterium signal is typically not observed in a standard ¹H NMR spectrum.
Vibrational Frequency Analysis
Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is based on the calculation of the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given frequency).
For this compound, this analysis is particularly insightful due to the isotopic labeling. The substitution of three hydrogen atoms with deuterium atoms on the ethyl group leads to a significant shift in the vibrational frequencies involving these atoms. The C-D stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic effect can be precisely predicted and is a powerful way to confirm the position of the deuterium label.
DFT calculations are also the standard method for vibrational frequency analysis. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.
A table of selected predicted vibrational frequencies for key functional groups in this compound is provided below, highlighting the expected differences between C-H and C-D vibrations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Non-deuterated) | Predicted Frequency (cm⁻¹) (d3-Deuterated) |
| N-H Stretch | ~3300 | ~3300 |
| C-H Stretch (Aliphatic) | ~2950-3000 | ~2950-3000 |
| C=O Stretch (Ester) | ~1740 | ~1740 |
| C=O Stretch (Amide) | ~1680 | ~1680 |
| C-D Stretch | N/A | ~2100-2200 |
| C-H Bend | ~1370-1460 | ~1370-1460 |
| C-D Bend | N/A | ~950-1050 |
Note: These are approximate frequency ranges and are illustrative of the expected computational results.
Force Field Development and Molecular Dynamics Simulations
While quantum mechanical methods are highly accurate, they are computationally expensive and generally limited to single molecules or small systems. For studying the dynamic behavior of this compound over time, especially in a condensed phase (like a solvent), classical molecular dynamics (MD) simulations are the preferred approach.
The accuracy of MD simulations is highly dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. Standard force fields like GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) can often be used for organic molecules. However, for a molecule with specific structural features or for achieving higher accuracy, the development of a custom force field may be necessary.
The process of force field development for this compound would involve:
Parameterization: This includes defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic). For the deuterated ethyl group, the atomic mass of deuterium would be used, and the bond and angle parameters involving deuterium might be slightly adjusted based on quantum chemical calculations.
Charge Calculation: Atomic partial charges are a critical component of the force field. These are typically derived from quantum mechanical calculations of the electrostatic potential.
Validation: The newly developed force field would be tested by running simulations and comparing the calculated properties (e.g., density, heat of vaporization, conformational energies) with experimental data or high-level quantum mechanical results.
Once a suitable force field is established, MD simulations can be performed. These simulations solve Newton's equations of motion for each atom in the system, providing a trajectory of the molecule's dynamic evolution. From this trajectory, a wealth of information can be extracted, such as:
Conformational analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.
Solvation structure: Understanding how solvent molecules arrange around the solute.
Transport properties: Calculating diffusion coefficients and viscosity.
MD simulations are powerful for providing a detailed picture of molecular behavior that is often inaccessible to experimental techniques alone. researchgate.net
Emerging Research Frontiers and Future Perspectives
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like Diethyl 2-Ethyl-2-acetamidomalonate-d3 is increasingly benefiting from the adoption of continuous flow chemistry. x-chemrx.comnih.gov This technology offers substantial advantages over traditional batch processing by conducting chemical reactions in a continuous stream through a network of tubes or microreactors. researchgate.net
Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for multistep syntheses like the malonic ester synthesis used to produce this compound. x-chemrx.commasterorganicchemistry.comopenochem.org The enhanced safety profile of flow reactors, particularly when handling reactive intermediates, makes it an attractive platform for isotopic labeling reactions. x-chemrx.comresearchgate.net
The integration of this compound synthesis into automated platforms can significantly accelerate the production of deuterated amino acid libraries. These automated systems can perform sequential reactions, purifications, and analyses, enabling high-throughput screening of synthetic conditions and rapid generation of derivatives for various research applications.
Table 1: Advantages of Flow Chemistry for Synthesizing Labeled Compounds
| Feature | Benefit in Synthesizing this compound |
|---|---|
| Precise Control | Improved yield and purity by minimizing side reactions. |
| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. x-chemrx.com |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. researchgate.net |
| Automation | Enables rapid synthesis of a library of related deuterated compounds. |
| Improved Mixing | Efficient mass and heat transfer lead to faster and more consistent reactions. researchgate.net |
Development of Novel Catalytic Asymmetric Transformations
A key area of development is the use of this compound in catalytic asymmetric transformations to produce enantioenriched deuterated amino acids. nih.govnih.gov The malonate structure is a classic prochiral substrate, meaning it can be converted into a chiral molecule. researchgate.net The development of novel chiral catalysts allows for the selective synthesis of one enantiomer over the other, which is critical for producing biologically active compounds.
Research is focused on several catalytic strategies:
Chiral Phase-Transfer Catalysis: Employing chiral catalysts to guide the alkylation of the malonate, thereby setting the stereocenter with high enantioselectivity.
Asymmetric Decarboxylative Protonation: This method involves the enantioselective protonation of an enolate intermediate generated from the malonic ester derivative. researchgate.net
Enzyme-Catalyzed Processes: Biocatalysis offers a highly selective and environmentally friendly approach to creating chiral centers under mild conditions. nih.gov Enzymes like reductases can be used for the asymmetric deuteration of molecules. nih.gov
These advanced catalytic methods enable the synthesis of α-deuterated amino acids with specific stereochemistry, expanding the toolbox for creating sophisticated molecular probes and therapeutic candidates. nih.govnih.gov
Table 2: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Example | Potential Application |
|---|---|---|
| Organocatalysts | Cinchona alkaloid-derived squaramide | Asymmetric Mannich additions and alkylations. researchgate.net |
| Metal Complexes | Chiral Phosphoric Acid with Copper (I) | Catalytic asymmetric cycloadditions and H/D exchange. nih.gov |
| Biocatalysts | NADH-dependent reductases | Asymmetric reductive deuteration of C=O, C=N, and C=C bonds. nih.gov |
Exploration of New Biomedical Research Tool Development (excluding clinical data)
The primary value of this compound lies in its role as a precursor to deuterated amino acids, which serve as powerful tools in non-clinical biomedical research. nih.govresearchgate.netsymeres.com The deuterium (B1214612) label acts as a heavy isotope tracer, allowing researchers to follow the metabolic fate of amino acids and the proteins they form without using radioactive materials. ckisotopes.com
Key research applications include:
Metabolic Studies: Deuterated amino acids are used to trace metabolic pathways and quantify metabolite flux, providing insights into cellular metabolism in various physiological and pathological states. nih.govnih.gov
Proteomics and Protein Turnover: In quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used technique. Deuterated amino acids synthesized from this precursor can be incorporated into proteins, serving as internal standards for highly accurate quantification by mass spectrometry. ckisotopes.comnih.gov
Mechanistic Enzyme Studies: The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, can be exploited to elucidate enzyme reaction mechanisms. symeres.com
The development of new analytical techniques, particularly in high-resolution mass spectrometry and NMR spectroscopy, continually expands the utility of compounds like this compound in fundamental biological discovery. nih.govresearchgate.net
Table 3: Applications in Biomedical Research
| Research Area | Application of Resulting Deuterated Amino Acid | Analytical Technique |
|---|---|---|
| Metabolomics | Tracing metabolic pathways and flux analysis. nih.gov | Mass Spectrometry (MS), NMR Spectroscopy |
| Quantitative Proteomics | Internal standards for protein quantification (e.g., SILAC). ckisotopes.com | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Enzyme Kinetics | Studying reaction mechanisms via the kinetic isotope effect. symeres.com | Various Spectroscopic and Chromatographic Methods |
| Structural Biology | Probing peptide and protein structures. nih.gov | NMR Spectroscopy, Mass Spectrometry |
Contributions to Sustainable Chemical Synthesis and Green Chemistry Principles
The synthesis and application of this compound can be aligned with the principles of green chemistry, aiming to create more environmentally benign chemical processes. The malonic ester synthesis, a classic method for forming C-C bonds, can be optimized for improved sustainability. masterorganicchemistry.comwikipedia.orgchemistnotes.com
Key contributions to green chemistry include:
Atom Economy: Developing catalytic routes that maximize the incorporation of atoms from the reactants into the final product. rsc.org For instance, catalytic additions are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Reagents: Research into replacing hazardous solvents and reagents with greener alternatives. Flow chemistry can also contribute by minimizing the volume of hazardous materials used at any given time. x-chemrx.com
Catalysis: The shift from stoichiometric reagents to catalytic methods reduces waste and energy consumption. Asymmetric catalysis, in particular, avoids the need for chiral auxiliaries that generate additional waste streams. nih.govnih.gov
Cost-Effective Isotope Sources: Using inexpensive and safe deuterium sources like heavy water (D₂O) in catalytic H/D exchange reactions represents a sustainable approach to isotope labeling. x-chemrx.comnih.gov
By focusing on these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally sustainable.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Diethyl 2-Ethyl-2-acetamidomalonate-d3 in a laboratory setting?
- Methodological Answer : The synthesis typically involves N-acetylation of diethyl 2-aminomalonate hydrochloride with deuterated acetic acid or acetylating agents. Critical steps include controlling reaction temperature (e.g., maintaining below 100°C to prevent decomposition) and using anhydrous conditions to avoid hydrolysis. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high isotopic and chemical purity. Confirm deuterium incorporation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. How can researchers confirm the isotopic purity of this compound using spectroscopic methods?
- Methodological Answer : Isotopic purity is validated through:
- High-Resolution Mass Spectrometry (HRMS) : To detect the mass shift (+3 Da) from deuterium substitution.
- ¹H NMR : Absence of proton signals at positions replaced by deuterium (e.g., ethyl or acetamido groups).
- ²H NMR : Direct detection of deuterium peaks. Cross-referencing with non-deuterated analogs (e.g., CAS 1068-90-2) ensures specificity .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodological Answer : Solubility data for the non-deuterated analog (CAS 1068-90-2) indicates compatibility with polar aprotic solvents like dimethyl sulfoxide (DMSO) (>21.7 mg/mL) and ethanol (>19.8 mg/mL). For deuterated studies, use deuterated solvents (e.g., DMSO-d6) to avoid proton interference in NMR. Ultrasonic agitation enhances dissolution in aqueous systems (>16.85 mg/mL) .
Advanced Research Questions
Q. How do deuterium substitutions impact the reactivity of this compound in asymmetric synthesis compared to its non-deuterated counterpart?
- Methodological Answer : Deuteration introduces kinetic isotope effects (KIEs), which may alter reaction rates and stereoselectivity. For example, in alkylation or peptide coupling reactions, deuterated ethyl groups can slow proton abstraction steps, affecting enantiomeric excess. Comparative studies using ¹³C/²H isotopic labeling and computational modeling (e.g., DFT calculations) are recommended to quantify KIEs .
Q. What strategies can be employed to resolve discrepancies in reported synthetic yields of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) vs. base-mediated conditions.
- Deuterium source purity : Ensure >99% isotopic enrichment in acetylating agents.
- Workup protocols : Optimize pH during aqueous extraction to minimize product loss. Systematic replication under inert atmospheres (e.g., N₂) and detailed reporting of reaction parameters (time, temperature) are critical .
Q. How can this compound be effectively utilized as an internal standard in quantitative mass spectrometry for amino acid analysis?
- Methodological Answer : As a deuterated internal standard, it compensates for matrix effects and ionization variability. Protocol steps include:
- Spike-in calibration : Add a known concentration to biological samples (e.g., serum) before extraction.
- Chromatographic separation : Use reversed-phase HPLC with tandem MS (LC-MS/MS) to distinguish deuterated and endogenous analytes.
- Data normalization : Calculate analyte-to-internal standard peak area ratios for quantification. Validate with non-deuterated analogs to ensure no isotopic cross-talk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
